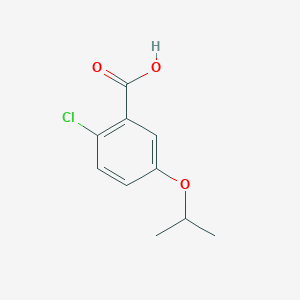

2-Chloro-5-isopropoxybenzoic acid

Beschreibung

2-Chloro-5-isopropoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the ortho position (C2) and an isopropoxy group (OCH(CH₃)₂) at the para position (C5) relative to the carboxylic acid moiety. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its structure combines the electron-withdrawing chlorine atom and the sterically bulky isopropoxy group, which influence its reactivity, solubility, and crystallinity .

Eigenschaften

IUPAC Name |

2-chloro-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHKBFWOEMZOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-isopropoxybenzoic acid typically involves the chlorination of 5-isopropoxybenzoic acid. One common method includes the reaction of 5-isopropoxybenzoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position of the benzene ring. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-isopropoxybenzoic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-isopropoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of amides, ethers, or other substituted benzoic acid derivatives.

Oxidation Reactions: Formation of ketones or aldehydes.

Reduction Reactions: Formation of alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-isopropoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine and isopropoxy groups on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-chloro-5-isopropoxybenzoic acid with analogous chloro-substituted benzoic acid derivatives, highlighting structural variations, molecular properties, and applications.

Key Structural and Functional Insights:

Substituent Effects on Reactivity :

- The isopropoxy group in 2-chloro-5-isopropoxybenzoic acid introduces steric hindrance, reducing nucleophilic attack at the benzene ring compared to the less bulky propoxy analog .

- Electron-withdrawing groups (e.g., Cl, CHO) increase the acidity of the carboxylic acid moiety, while electron-donating groups (e.g., OCH(CH₃)₂, NHBoc) decrease it .

Applications in Synthesis: Iodo and Boc-amino derivatives (e.g., 2-chloro-5-iodo-benzoic acid, 5-(Boc-amino)-2-chlorobenzoic acid) are pivotal in Suzuki-Miyaura couplings and peptide synthesis, respectively .

Commercial and Research Status: 2-Chloro-5-isopropoxybenzoic acid’s discontinuation contrasts with the commercial availability of analogs like 5-(Boc-amino)-2-chlorobenzoic acid, underscoring market demand for specialized intermediates .

Research Findings and Trends

- Crystallography : Derivatives like 5-chloro-2-propoxybenzoic acid are often analyzed using SHELX software for crystal structure determination, leveraging their high crystallinity .

Biologische Aktivität

Introduction

2-Chloro-5-isopropoxybenzoic acid (C10H11ClO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties, mechanisms of action, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C10H11ClO3

- Molecular Weight : 216.65 g/mol

- CAS Number : 1369839-91-7

The structure of 2-Chloro-5-isopropoxybenzoic acid features a benzoic acid core substituted with a chlorine atom at the 2-position and an isopropoxy group at the 5-position, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-5-isopropoxybenzoic acid exhibit significant antimicrobial activity. For example, studies have shown that derivatives of benzoic acid can inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| 2-Chloro-5-isopropoxybenzoic acid | Antimicrobial | Various bacteria and fungi |

| Related benzoic acids | Antifungal | Candida spp., Aspergillus spp. |

Anti-Cancer Activity

2-Chloro-5-isopropoxybenzoic acid has been investigated for its potential as an anti-cancer agent. A study focusing on related compounds showed that they could effectively inhibit the growth of cancer cells by inducing apoptosis through modulation of the Bcl-2 family proteins, which play a crucial role in regulating cell death.

Case Study: Inhibition of Bcl-2 Family Proteins

In a detailed study, compounds structurally related to 2-chloro-5-isopropoxybenzoic acid were found to bind to Mcl-1 and Bfl-1 proteins with high affinity, leading to cell death in lymphoma cell lines that depend on these proteins for survival. This suggests a potential pathway for developing dual inhibitors targeting multiple anti-apoptotic proteins.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar benzoic acids have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity can be critical for treating conditions such as arthritis or other inflammatory diseases.

The biological activity of 2-chloro-5-isopropoxybenzoic acid is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-cancer effects.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to cell survival and proliferation.

- Membrane Disruption : The hydrophobic nature of the isopropoxy group may facilitate disruption of microbial membranes or cancer cell membranes.

Medicinal Chemistry

The compound is being explored as a scaffold for synthesizing new therapeutic agents with improved efficacy against resistant strains of bacteria or cancer cells.

Industrial Applications

In addition to its medicinal potential, 2-chloro-5-isopropoxybenzoic acid can be utilized in developing agrochemicals or as a chemical intermediate in various industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.